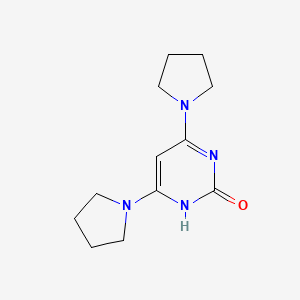
4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with pyrrolidine groups at the 4 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one typically involves the nucleophilic substitution of a pyrimidine precursor. One common method is the reaction of 2-chloro-4,6-dichloropyrimidine with pyrrolidine under basic conditions. The reaction proceeds as follows:
Starting Materials: 2-chloro-4,6-dichloropyrimidine and pyrrolidine.
Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
Procedure: Pyrrolidine is added to a solution of 2-chloro-4,6-dichloropyrimidine in the solvent. The mixture is heated and stirred for several hours until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, particularly at the 2-position.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the pyrrolidine substituents.
Substitution: The pyrrolidine groups can be substituted with other amines or functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the 2-position can yield various substituted pyrimidines, while oxidation can produce hydroxylated or carbonylated derivatives.
科学的研究の応用
4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyrimidine derivatives.
Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with target proteins, while the pyrrolidine groups enhance binding affinity and specificity. The compound may inhibit or modulate the activity of its targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4,6-Tris(pyrrolidin-1-yl)pyrimidine: Similar structure but with an additional pyrrolidine group at the 2-position.
4,6-Di(morpholin-4-yl)pyrimidin-2(1H)-one: Similar structure but with morpholine substituents instead of pyrrolidine.
4,6-Di(piperidin-1-yl)pyrimidin-2(1H)-one: Similar structure but with piperidine substituents instead of pyrrolidine.
Uniqueness
4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of pyrrolidine groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
908140-94-3 |
|---|---|
分子式 |
C12H18N4O |
分子量 |
234.30 g/mol |
IUPAC名 |
4,6-dipyrrolidin-1-yl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H18N4O/c17-12-13-10(15-5-1-2-6-15)9-11(14-12)16-7-3-4-8-16/h9H,1-8H2,(H,13,14,17) |
InChIキー |
XXVMRKGTHCALIM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC(=NC(=O)N2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid](/img/structure/B14188902.png)

![Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14188915.png)
![Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14188916.png)

![Diethenylbis[4-(trifluoromethyl)phenyl]silane](/img/structure/B14188931.png)
![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)

![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)


![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
